三聚氰胺焦磷酸盐

概览

描述

Melamine pyrophosphate (MPP) is a compound that has been studied for its flame-retardant properties and its ability to enhance the thermal stability of various materials. It is often used in combination with other substances to create synergistic effects that improve flame retardancy and thermal stability in polymers and composites .

Synthesis Analysis

The synthesis of melamine-based compounds, such as melamine pyrophosphate, involves chemical reactions that can be catalyzed by solid acids like phospho-tungstic acid (PTA). This catalysis not only enhances the conversion of the reaction but also lowers the reaction temperature, making the process more efficient and environmentally friendly. The resulting products can be directly incorporated into materials like polypropylene to improve their flame retardancy .

Molecular Structure Analysis

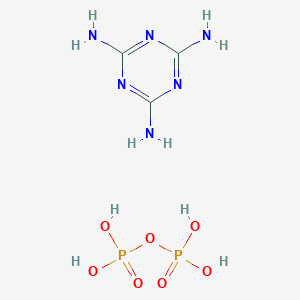

The molecular structure of melamine and its derivatives is crucial for their flame-retardant properties. Studies have shown that melamine can undergo various transformations under different conditions, such as high pressure and temperature, leading to the formation of new C-N-H phases with specific crystal structures . The molecular interactions between melamine and phosphate, for example, are highly pH-dependent and can lead to the formation of aggregates with distinct hydrogen bonding, electrostatic, and π-π stacking interactions .

Chemical Reactions Analysis

Melamine pyrophosphate can participate in chemical reactions that contribute to its flame-retardant action. For instance, when used in wood flour/polypropylene composites, MPP can interact with aluminum hypophosphite (AHP) to form inert gases and phosphates during thermal degradation, which dilutes flammable gases and promotes the formation of an intumescent char residue . Similarly, the reaction between melamine and phosphate can be influenced by pH changes, affecting the aggregation and dissolution process of the compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of melamine pyrophosphate are influenced by its interactions with other materials. For example, when combined with ammonium polyphosphate in a poly(lactic acid) blend, MPP can significantly reduce the average heat release rate, demonstrating its effectiveness as a flame retardant . The thermal and structural properties of melamine-formaldehyde microcapsules containing MPP also indicate that the nature of the core content and synthesis conditions can strongly affect the thermo-physical properties of the material .

Relevant Case Studies

Several case studies have demonstrated the effectiveness of melamine pyrophosphate as a flame retardant. In poly(butylene terephthalate), the synergism between melamine and triphenyl phosphate led to an increase in the limiting oxygen index and the achievement of a UL94 V-0 rating . In epoxy resin, melamine poly(zinc phosphate) showed synergistic effects with other flame retardants, leading to the formation of a highly voluminous residue that provided effective protection during combustion . Additionally, a novel melamine-organophosphinic acid salt was synthesized and used as an additive-type flame retardant for epoxy resin, which passed the UL-94 V-0 rating and showed a significant reduction in peak heat release rate and total smoke production .

科研应用

阻燃涂料:三聚氰胺焦磷酸盐用于阻燃涂料,特别是在膨胀型涂料中。它具有热稳定性和低水溶性,适用于各种涂料,包括桐油、氯化橡胶和环氧树脂 (Weil & Mcswigan, 1994)。

建筑装饰材料:它增强了用作建筑材料的中密度纤维板(MDF)的阻燃性能。研究表明,它与层状双氢氧化物(LDH)有效地改善了MDF的阻燃性能和抑制烟雾 (Liang et al., 2016)。

刚性聚氨酯泡沫:三聚氰胺焦磷酸盐与工业废料如钢渣粉结合,提高了刚性聚氨酯泡沫的阻燃性能。这种组合导致更高的热阻和增强的防火保护 (Tang et al., 2020)。

木材和聚合物复合材料:在木粉/聚丙烯复合材料中的应用提高了阻燃性能和热稳定性。这是由于它能够产生惰性气体并形成膨胀型残留物 (Zhao et al., 2018)。

合成和表征:一项研究专注于通过新方法合成三聚氰胺焦磷酸盐,并通过元素分析、XRD和TG等各种分析来测量其性能 (Zhang Zej, 2003)。

环氧树脂应用:三聚氰胺聚(金属磷酸盐),包括三聚氰胺焦磷酸盐,在环氧树脂中用作阻燃剂。这些化合物与其他阻燃剂组合在阻燃性和热稳定性上显示出不同效果 (Müller & Schartel, 2016)。

聚氨酯泡沫:在柔性聚氨酯泡沫中的使用影响了防火性能和热解行为。三聚氰胺盐中不同的磷价,包括三聚氰胺焦磷酸盐,在火焰阻燃过程中在气相和凝聚相中发挥作用 (Chen et al., 2014)。

阻燃性中的协同效应:研究表明,三聚氰胺焦磷酸盐与其他化合物如哌嗪焦磷酸盐在改善玻璃纤维增强聚丙烯等材料的阻燃性能方面具有协同效应 (Yuan et al., 2021)。

Safety And Hazards

Melamine pyrophosphate is an eye irritant . It may cause damage to organs through prolonged or repeated exposure . It is harmful to aquatic life with long-lasting effects . It should be handled with care, avoiding breathing dust/fume/gas/mist/vapors/spray . Protective clothing and eye protection should be worn when handling this substance .

未来方向

性质

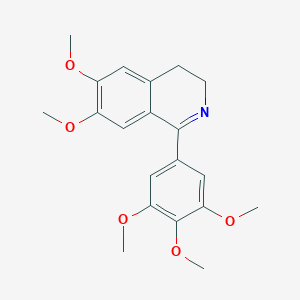

IUPAC Name |

phosphono dihydrogen phosphate;1,3,5-triazine-2,4,6-triamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N6.H4O7P2/c4-1-7-2(5)9-3(6)8-1;1-8(2,3)7-9(4,5)6/h(H6,4,5,6,7,8,9);(H2,1,2,3)(H2,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZTOTRSSGPPNTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NC(=NC(=N1)N)N)N.OP(=O)(O)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10N6O7P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13518-93-9, 94159-17-8 | |

| Record name | Diphosphoric acid, compd. with 1,3,5-triazine-2,4,6-triamine (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13518-93-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diphosphoric acid, compd. with 1,3,5-triazine-2,4,6-triamine (1:4) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94159-17-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

304.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | Diphosphoric acid, compd. with 1,3,5-triazine-2,4,6-triamine (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Product Name |

Melamine pyrophosphate | |

CAS RN |

15541-60-3 | |

| Record name | Melamine (diphosphate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15541-60-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diphosphoric acid, compd. with 1,3,5-triazine-2,4,6-triamine (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015541603 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphosphoric acid, compd. with 1,3,5-triazine-2,4,6-triamine (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diphosphoric acid, compound with 1,3,5-triazine-2,4,6-triamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.976 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![2-[(E)-but-2-enoyl]oxyethyl (E)-but-2-enoate](/img/structure/B96069.png)

![2-methyl-2a,3,4,4a,5,6,7,8-octahydro-1H-cyclobuta[i]inden-2-ol](/img/structure/B96075.png)

![[(4-Methylquinolin-2-yl)sulfanyl]acetic acid](/img/structure/B96086.png)